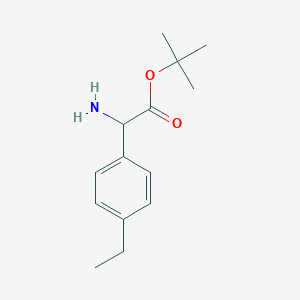
Tert-butyl 2-amino-2-(4-ethylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-2-(4-ethylphenyl)acetate is an organic compound that features a tert-butyl ester group, an amino group, and an ethyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-2-(4-ethylphenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-ethylbenzaldehyde and tert-butyl glycinate.
Formation of Intermediate: The aldehyde group of 4-ethylbenzaldehyde is reacted with tert-butyl glycinate under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Tert-butyl 2-amino-2-(4-ethylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-amino-2-(4-ethylphenyl)acetate involves its interaction with various molecular targets, depending on its application. For instance, in medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The pathways involved typically include binding to active sites, inducing conformational changes, and modulating biological activity.
Comparación Con Compuestos Similares
Tert-butyl 2-amino-2-phenylacetate: Lacks the ethyl substitution on the phenyl ring.
Tert-butyl 2-amino-2-(4-methylphenyl)acetate: Features a methyl group instead of an ethyl group on the phenyl ring.
Tert-butyl 2-amino-2-(4-isopropylphenyl)acetate: Contains an isopropyl group on the phenyl ring.
Uniqueness: Tert-butyl 2-amino-2-(4-ethylphenyl)acetate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interactions compared to similar compounds. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity.
Propiedades
IUPAC Name |
tert-butyl 2-amino-2-(4-ethylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-10-6-8-11(9-7-10)12(15)13(16)17-14(2,3)4/h6-9,12H,5,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNONCAFQQCYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans](/img/structure/B2587002.png)

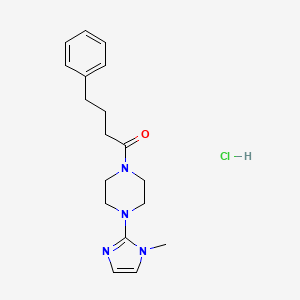
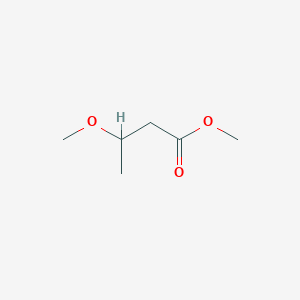
![Naphtho[1,2-b]thiophen-2-ylmethanol](/img/structure/B2587008.png)
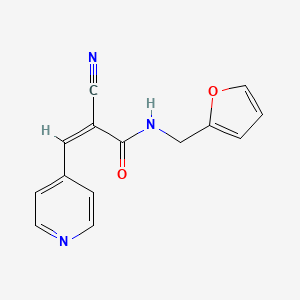
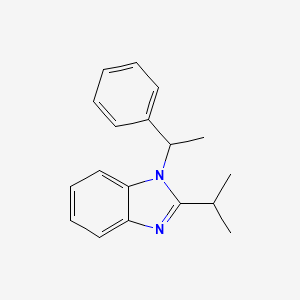
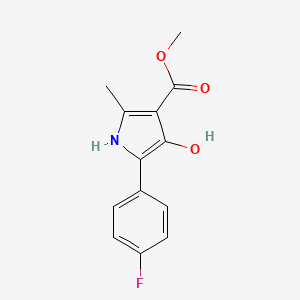
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide](/img/structure/B2587015.png)
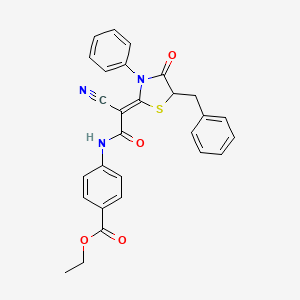
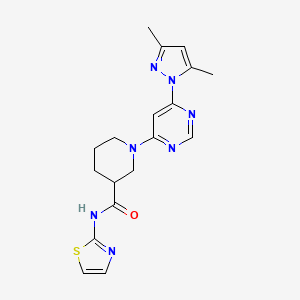
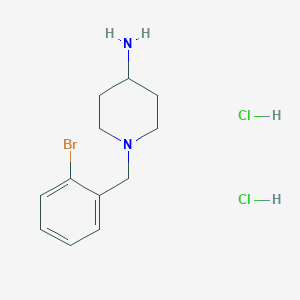
![N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide](/img/structure/B2587022.png)

